N-Propoxy-2-butanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propoxy-2-butanimine is an organic compound with the molecular formula C7H15NO. It is characterized by the presence of an imine group (C=N) and a propoxy group (C3H7O) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propoxy-2-butanimine typically involves the reaction of 2-butanal with propylamine under controlled conditions. The reaction proceeds via the formation of an imine intermediate, which is then stabilized by the propoxy group. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts like p-toluenesulfonic acid can be used to facilitate the reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propoxy-2-butanimine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles
Reduction: Reduction of the imine group to form secondary amines
Substitution: Nucleophilic substitution reactions where the imine nitrogen can be targeted
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of oximes or nitriles
Reduction: Formation of secondary amines
Substitution: Formation of substituted imines or amines
Wissenschaftliche Forschungsanwendungen
N-Propoxy-2-butanimine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of N-Propoxy-2-butanimine involves its interaction with molecular targets through the imine group. The imine nitrogen can act as a nucleophile, participating in various biochemical pathways. The propoxy group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butoxy-2-butanimine
- N-Methoxy-2-butanimine
- N-Ethoxy-2-butanimine
Comparison
N-Propoxy-2-butanimine is unique due to the presence of the propoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
CAS-Nummer |
101154-33-0 |
---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N-propoxybutan-2-imine |
InChI |
InChI=1S/C7H15NO/c1-4-6-9-8-7(3)5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
ACDWCTCKZFFHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCON=C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.